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molecular formula C9H18ClNO2 B2425951 Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride CAS No. 2409589-84-8

Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride

Cat. No. B2425951
M. Wt: 207.7
InChI Key: SEJLPOWVAACXJQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124624B2

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C. According to TLC monitoring (silica gel, DCM/methanol 95:5), the reaction was incomplete, so that further chloroform (15 ml) was added and stirring was carried out for a further 2 d under a H2 atmosphere (8 bar) at 40° C. (TLC monitoring). After cooling, the catalyst was first removed by filtration over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was used in the next stage without being purified further. Yield: 31.51 g, >100%
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C(Cl)(Cl)[Cl:14].C(Cl)Cl.CO>C(O)C.O=[Pt]=O>[ClH:14].[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
24.51 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC(=O)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3.37 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for a further 2 d under a H2 atmosphere
Duration
2 d
CUSTOM
Type
CUSTOM
Details
at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the catalyst was first removed by filtration
FILTRATION
Type
FILTRATION
Details
over filtering earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.N1C(CCCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08124624B2

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C. According to TLC monitoring (silica gel, DCM/methanol 95:5), the reaction was incomplete, so that further chloroform (15 ml) was added and stirring was carried out for a further 2 d under a H2 atmosphere (8 bar) at 40° C. (TLC monitoring). After cooling, the catalyst was first removed by filtration over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was used in the next stage without being purified further. Yield: 31.51 g, >100%
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C(Cl)(Cl)[Cl:14].C(Cl)Cl.CO>C(O)C.O=[Pt]=O>[ClH:14].[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
24.51 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC(=O)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3.37 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for a further 2 d under a H2 atmosphere
Duration
2 d
CUSTOM
Type
CUSTOM
Details
at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the catalyst was first removed by filtration
FILTRATION
Type
FILTRATION
Details
over filtering earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.N1C(CCCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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